molecular formula C15H15N3 B11712397 2-[2-(1H-benzimidazol-2-yl)ethyl]aniline

2-[2-(1H-benzimidazol-2-yl)ethyl]aniline

Cat. No.: B11712397
M. Wt: 237.30 g/mol
InChI Key: FWEZTFXDAVPZNY-UHFFFAOYSA-N
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Description

2-[2-(1H-benzimidazol-2-yl)ethyl]aniline is a heterocyclic aromatic compound that features a benzimidazole moiety fused with an aniline group. Benzimidazole derivatives are known for their extensive range of biological activities and therapeutic applications, including antimicrobial, anticancer, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-benzimidazol-2-yl)ethyl]aniline typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent like sodium metabisulphite under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as metal triflates (e.g., scandium triflate) and green chemistry approaches are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-benzimidazol-2-yl)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: Electrophilic aromatic substitution reactions on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

2-[2-(1H-benzimidazol-2-yl)ethyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 2-[2-(1H-benzimidazol-2-yl)ethyl]aniline is primarily due to its ability to interact with various molecular targets. The benzimidazole moiety can mimic the structure of purines, allowing it to bind to enzymes and receptors involved in DNA synthesis and repair. This interaction can inhibit the growth of cancer cells and microorganisms by disrupting their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.

    2-(1H-Benzimidazol-2-yl)ethanol: Used in the synthesis of bioactive molecules.

    2-(1H-Benzimidazol-2-yl)acetate: Investigated for its antitumor activities

Uniqueness

2-[2-(1H-benzimidazol-2-yl)ethyl]aniline stands out due to its unique combination of the benzimidazole and aniline moieties, which enhances its biological activity and allows for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

2-[2-(1H-benzimidazol-2-yl)ethyl]aniline

InChI

InChI=1S/C15H15N3/c16-12-6-2-1-5-11(12)9-10-15-17-13-7-3-4-8-14(13)18-15/h1-8H,9-10,16H2,(H,17,18)

InChI Key

FWEZTFXDAVPZNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC2=NC3=CC=CC=C3N2)N

Origin of Product

United States

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